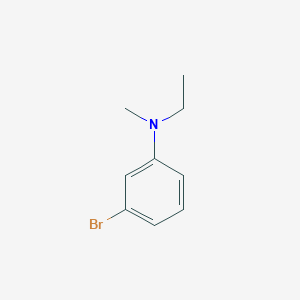acetate CAS No. 845548-50-7](/img/structure/B13936113.png)
Ethyl [3-(4-bromophenyl)-4,6-dimethoxy-1H-indol-7-yl](oxo)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(4-Bromo-phenyl)-4,6-dimethoxy-1H-indol-7-yl]-oxo-acetic acid ethyl ester: is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a bromophenyl group, two methoxy groups, and an oxo-acetic acid ethyl ester moiety attached to the indole core. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [3-(4-Bromo-phenyl)-4,6-dimethoxy-1H-indol-7-yl]-oxo-acetic acid ethyl ester typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Methoxylation: The methoxy groups are introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.
Esterification: The oxo-acetic acid ethyl ester moiety is attached through esterification reactions involving ethyl chloroacetate and a suitable base.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.
Reduction: Reduction of the bromophenyl group can yield the corresponding phenyl derivative.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Phenyl derivatives.
Substitution: Amino or thio-substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a precursor in organic synthesis.
Biology:
- Investigated for its potential biological activities, including antimicrobial and anticancer properties.
- Used in the study of enzyme inhibition and receptor binding.
Medicine:
- Explored for its potential therapeutic applications, particularly in the development of new drugs.
- Studied for its pharmacokinetic and pharmacodynamic properties.
Industry:
- Utilized in the development of specialty chemicals and advanced materials.
- Potential applications in the production of dyes and pigments.
Mecanismo De Acción
The mechanism of action of [3-(4-Bromo-phenyl)-4,6-dimethoxy-1H-indol-7-yl]-oxo-acetic acid ethyl ester involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to alterations in cellular pathways. For example, it may bind to nuclear receptors, influencing gene expression and cellular metabolism . The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.
Comparación Con Compuestos Similares
4-Methoxyphenethylamine: Used in the synthesis of various organic compounds and has similar methoxy functional groups.
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in the production of dyes and herbicides.
Uniqueness:
- The presence of both bromophenyl and methoxy groups in [3-(4-Bromo-phenyl)-4,6-dimethoxy-1H-indol-7-yl]-oxo-acetic acid ethyl ester provides unique reactivity and potential biological activities.
- The indole core structure is a key feature that distinguishes it from other similar compounds, offering unique binding properties and interactions with biological targets.
Propiedades
Número CAS |
845548-50-7 |
|---|---|
Fórmula molecular |
C20H18BrNO5 |
Peso molecular |
432.3 g/mol |
Nombre IUPAC |
ethyl 2-[3-(4-bromophenyl)-4,6-dimethoxy-1H-indol-7-yl]-2-oxoacetate |
InChI |
InChI=1S/C20H18BrNO5/c1-4-27-20(24)19(23)17-15(26-3)9-14(25-2)16-13(10-22-18(16)17)11-5-7-12(21)8-6-11/h5-10,22H,4H2,1-3H3 |
Clave InChI |
KESRBOCWHBQICH-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=O)C1=C(C=C(C2=C1NC=C2C3=CC=C(C=C3)Br)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



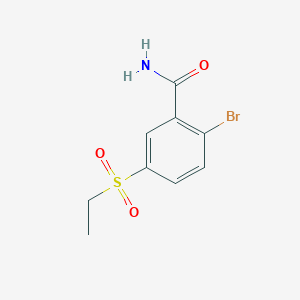
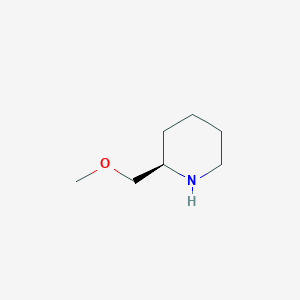
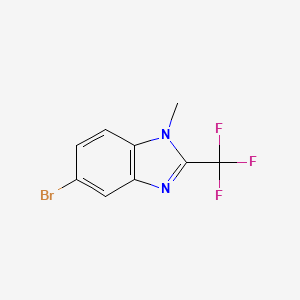
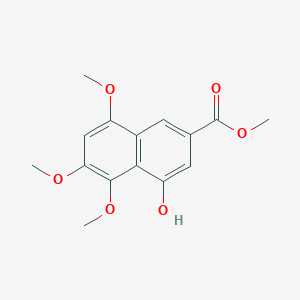
![Methyl 2-bromo-7-chlorothiazolo[5,4-b]pyridine-6-carboxylate](/img/structure/B13936063.png)

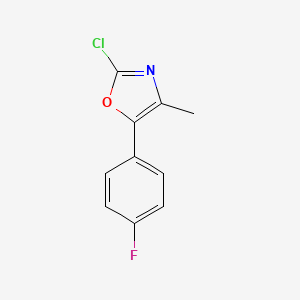
![11-bromo-13,13-dimethyl-13H-indeno[1,2-b]anthracene](/img/structure/B13936073.png)
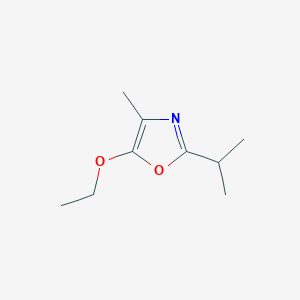
![(2R)-2-[amino-(2-methoxyphenyl)methyl]-3-(9H-fluoren-9-ylmethoxy)-3-oxopropanoic acid](/img/structure/B13936087.png)

